2-(But-3-yn-1-yl)furan
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Overview
Description
2-(But-3-yn-1-yl)furan is an organic compound that belongs to the class of furans, which are heterocyclic aromatic compounds containing a furan ring. This compound is characterized by the presence of a furan ring attached to a butyne chain. Furans are known for their wide range of applications in organic synthesis, pharmaceuticals, and materials science due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(But-3-yn-1-yl)furan typically involves the reaction of furfural with acetylene in the presence of a catalyst. One common method is the Sonogashira coupling reaction, which involves the coupling of a terminal alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a copper co-catalyst . The reaction conditions usually include the use of a base such as triethylamine or potassium carbonate and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These processes often utilize advanced catalytic systems and optimized reaction conditions to ensure high purity and scalability .
Chemical Reactions Analysis
Types of Reactions: 2-(But-3-yn-1-yl)furan undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium or platinum catalysts.
Substitution: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid).
Major Products Formed:
Oxidation: Furan-2-carboxylic acid.
Reduction: 4-(2-Furyl)-1-butene, 4-(2-Furyl)butane.
Substitution: Halogenated or nitrated furans.
Scientific Research Applications
2-(But-3-yn-1-yl)furan has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of fine chemicals, agrochemicals, and materials science applications.
Mechanism of Action
The mechanism of action of 2-(But-3-yn-1-yl)furan involves its interaction with various molecular targets and pathways. The furan ring’s aromaticity allows it to participate in π-π interactions and hydrogen bonding with biological molecules. These interactions can modulate enzyme activity, receptor binding, and other cellular processes . The compound’s alkyne moiety also enables it to undergo click chemistry reactions, which are useful in bioconjugation and drug delivery applications .
Comparison with Similar Compounds
4-(2-Furyl)-3-buten-2-one: This compound is also derived from furfural and has similar reactivity patterns.
Furan-2-carboxylic acid: An oxidation product of 2-(But-3-yn-1-yl)furan with applications in organic synthesis.
2-Furyl-4-substituted compounds: These compounds share the furan ring structure and exhibit similar chemical properties.
Uniqueness: this compound is unique due to its combination of a furan ring and an alkyne moiety, which provides a versatile platform for various chemical transformations and applications. Its ability to undergo both furan-specific and alkyne-specific reactions makes it a valuable compound in synthetic chemistry and materials science .
Properties
Molecular Formula |
C8H8O |
---|---|
Molecular Weight |
120.15 g/mol |
IUPAC Name |
2-but-3-ynylfuran |
InChI |
InChI=1S/C8H8O/c1-2-3-5-8-6-4-7-9-8/h1,4,6-7H,3,5H2 |
InChI Key |
GAWCWJNRLXARKW-UHFFFAOYSA-N |
Canonical SMILES |
C#CCCC1=CC=CO1 |
Origin of Product |
United States |
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